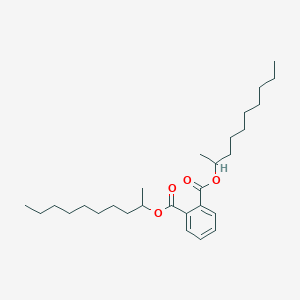
3(2H)-Pyridazinone, 6-(m-ethoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Pyridazinone, 6-(m-ethoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- is a complex organic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-(m-ethoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the m-ethoxyphenyl, 2-morpholinoethyl, and phenyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3(2H)-Pyridazinone, 6-(m-ethoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 3(2H)-Pyridazinone, 6-(m-ethoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are necessary to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3(2H)-Pyridazinone, 6-(m-ethoxyphenyl)-2-(2-piperidinoethyl)-4-phenyl-
- 3(2H)-Pyridazinone, 6-(m-ethoxyphenyl)-2-(2-pyrrolidinoethyl)-4-phenyl-
Uniqueness
Compared to similar compounds, 3(2H)-Pyridazinone, 6-(m-ethoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- may exhibit unique properties due to the presence of the morpholinoethyl group, which can influence its solubility, stability, and biological activity. The specific arrangement of functional groups can also affect its reactivity and interaction with molecular targets.
Eigenschaften
CAS-Nummer |
23348-37-0 |
|---|---|
Molekularformel |
C24H27N3O3 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
6-(3-ethoxyphenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H27N3O3/c1-2-30-21-10-6-9-20(17-21)23-18-22(19-7-4-3-5-8-19)24(28)27(25-23)12-11-26-13-15-29-16-14-26/h3-10,17-18H,2,11-16H2,1H3 |
InChI-Schlüssel |
WHCSGLPWXUDFOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C2=NN(C(=O)C(=C2)C3=CC=CC=C3)CCN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


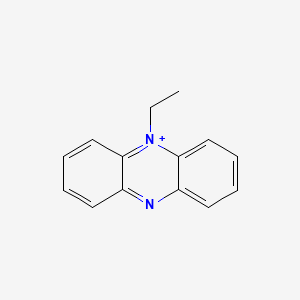



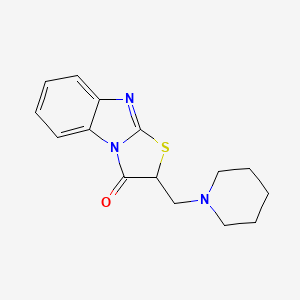
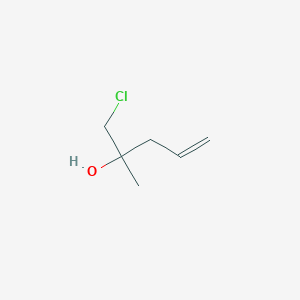


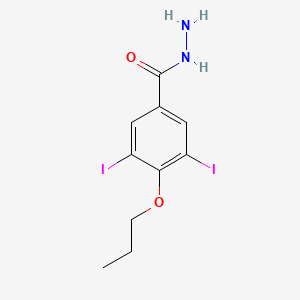
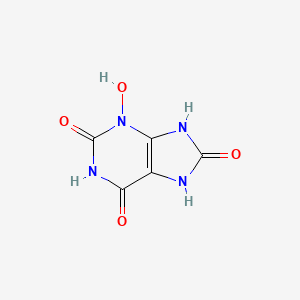
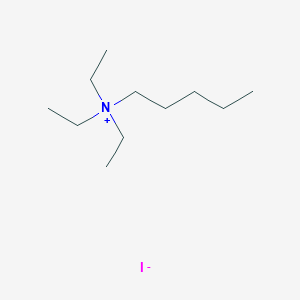
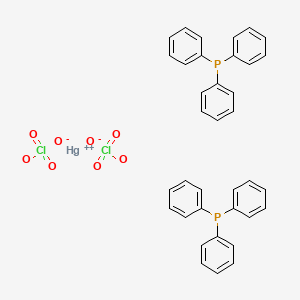
![Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B14701610.png)
